molecular formula C8H8ClFO B14768435 3-Chloro-2-fluoro-5-methylbenzyl alcohol

3-Chloro-2-fluoro-5-methylbenzyl alcohol

Cat. No.: B14768435
M. Wt: 174.60 g/mol
InChI Key: RZQNIJIBDONELC-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-methylbenzyl alcohol, also known by its IUPAC name (2-chloro-3-fluoro-5-methylphenyl)methanol, is an organic compound with the molecular formula C8H8ClFO. This compound is a benzyl alcohol derivative, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-fluoro-5-methylbenzyl chloride with a hydroxide ion source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.

Another method involves the reduction of 3-chloro-2-fluoro-5-methylbenzaldehyde using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic hydrogenation of the corresponding benzaldehyde or benzyl chloride derivatives is often employed to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 or LiAlH4 in THF or diethyl ether.

    Substitution: Nucleophiles like NH3, RSH in polar solvents.

Major Products

    Oxidation: 3-Chloro-2-fluoro-5-methylbenzaldehyde, 3-Chloro-2-fluoro-5-methylbenzoic acid.

    Reduction: 3-Chloro-2-fluoro-5-methylbenzylamine.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-Chloro-2-fluoro-5-methylbenzyl alcohol is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving benzyl alcohol derivatives.

    Medicine: As a precursor in the development of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
  • 3-Chloro-2-methylbenzyl alcohol
  • 3-Fluoro-5-methylbenzyl alcohol

Uniqueness

3-Chloro-2-fluoro-5-methylbenzyl alcohol is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its analogs.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(3-chloro-2-fluoro-5-methylphenyl)methanol

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3

InChI Key

RZQNIJIBDONELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)F)CO

Origin of Product

United States

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